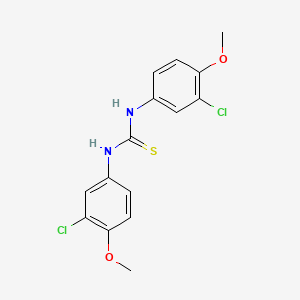
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene or an isothiocyanate derivative. The reaction is usually carried out in a dry solvent such as dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates and amines in a one-pot synthesis procedure. This method is advantageous due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-chloro-4-methoxyphenyl)urea
- 1,3-Bis(3-chloro-4-methoxyphenyl)guanidine
- 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groupsCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
39861-74-0 |
|---|---|
Molecular Formula |
C15H14Cl2N2O2S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1,3-bis(3-chloro-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-20-13-5-3-9(7-11(13)16)18-15(22)19-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,22) |
InChI Key |
XEEJMQYIPPBMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















